Adrenaline sulfate

Description

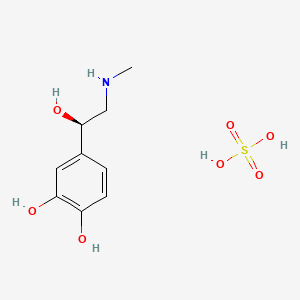

Adrenaline sulfate (CAS 52455-32-0), the sulfate salt form of epinephrine, is a synthetic adrenergic receptor agonist targeting α- and β-receptors. Its molecular formula is C₉H₁₃NO₃·H₂O₄S, with a molecular weight of 281.28 g/mol . It is commonly used in research and clinical settings for its vasoconstrictive and bronchodilatory properties. This compound exhibits solubility in polar solvents like water, dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF), making it versatile for experimental formulations . Animal studies demonstrate its role in modulating oxidative stress and memory enhancement, though high doses may induce cellular damage .

Structure

2D Structure

Properties

CAS No. |

52455-32-0 |

|---|---|

Molecular Formula |

C9H15NO7S |

Molecular Weight |

281.29 g/mol |

IUPAC Name |

4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;sulfuric acid |

InChI |

InChI=1S/C9H13NO3.H2O4S/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;1-5(2,3)4/h2-4,9-13H,5H2,1H3;(H2,1,2,3,4)/t9-;/m0./s1 |

InChI Key |

NDOXJVMFOWUYBP-FVGYRXGTSA-N |

SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |

Canonical SMILES |

C[NH2+]CC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Adrenaline Sulfate |

Origin of Product |

United States |

Scientific Research Applications

Cardiac Arrest Management

Adrenaline sulfate is commonly utilized in emergency medicine, particularly for managing cardiac arrest. Research indicates that high doses of adrenaline can enhance resuscitation rates in cases of prolonged cardiac arrest. A study involving four patients demonstrated that administering high-dose adrenaline resulted in the restoration of perfusing rhythms within minutes, significantly increasing systolic blood pressures without leading to immediate cardiac dysrhythmias .

| Study | Dosage (mg/kg) | Outcome |

|---|---|---|

| High-dose Epinephrine | 0.12 - 0.22 | Restoration of perfusion in all patients within 5 minutes |

Anaphylaxis Treatment

This compound is a critical treatment for anaphylactic shock, a severe allergic reaction. It acts as a potent vasoconstrictor and bronchodilator, counteracting the effects of anaphylaxis by improving blood flow to vital organs and alleviating respiratory distress .

| Indication | Mechanism | Formulation |

|---|---|---|

| Anaphylactic Shock | Peripheral vasoconstriction and bronchodilation | Solution for injection (1:1000 or 1:10,000) |

Biochemical Studies

This compound is used in various biochemical studies to understand its synthesis and metabolic pathways. For instance, studies have measured the kinetics of this compound formation in different animal models, revealing insights into its enzymatic activity and optimal conditions for synthesis .

| Animal Model | Synthesis Rate (pmol/min/mg protein) |

|---|---|

| Dog | 144 |

| Monkey | 77 |

| Rat | 47 |

| Guinea Pig | 11 |

| Rabbit | 6 |

Hemostatic Agent

In addition to its role in emergency medicine, this compound is also explored as a hemostatic agent. It has been found effective in treating mucosal congestion associated with hay fever and acute sinusitis, highlighting its versatility beyond acute emergencies .

High-Dose Epinephrine in Cardiac Arrest

A notable case series examined the effects of high-dose epinephrine on patients who had not responded to standard resuscitation protocols. The use of higher doses led to improved return of spontaneous circulation (ROSC) rates but did not significantly alter long-term survival outcomes .

- Clinical Implication: While high-dose epinephrine may improve immediate resuscitation efforts, its impact on long-term survival remains uncertain.

Anaphylactic Reactions

This compound's efficacy in treating anaphylactic reactions has been well-documented through numerous clinical trials and guidelines, reinforcing its status as the first-line treatment for severe allergic responses .

Comparison with Similar Compounds

Research Findings and Data Gaps

Preparation Methods

Asymmetric Hydrogenation Using Rhodium Catalysts

The most efficient industrial method involves asymmetric hydrogenation of 3′,4′-dihydroxy-2-N-benzyl-N-methylaminoacetophenone (benzyladrenalone) using a chiral rhodium catalyst system. The process, detailed in patents, employs [Rh(COD)Cl]₂ (bis(cyclooctadiene)rhodium(I) chloride) coordinated with (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methylaminocarbonylpyrrolidine (RR-MCCPM) as the ligand.

Reaction Steps:

- Asymmetric Hydrogenation: Benzyladrenalone undergoes hydrogenation at 50°C under 20 bar H₂ pressure in methanol, yielding (R)-1-(3′,4′-dihydroxyphenyl)-2-N-benzyl-N-methylaminoethan-1-ol (benzyladrenaline) with >98% enantiomeric excess (ee).

- Precipitation: Ammonia (25% v/v) is added to precipitate benzyladrenaline, achieving 90% yield after filtration.

- Debenzylation: Palladium on charcoal catalyzes hydrogenolytic cleavage of the benzyl group in sulfuric acid (pH 5.5) at 60°C under 2 bar H₂, yielding this compound crystals after methanol recrystallization.

Optimization Parameters:

| Parameter | Value | Source |

|---|---|---|

| Catalyst-to-Substrate Ratio | 1:1500 | |

| Hydrogenation Pressure | 20 bar | |

| Optical Purity | 98–99% ee | |

| Overall Yield | 80–85% |

This method minimizes racemization risks and eliminates the need for costly enzymatic resolution steps, making it cost-effective for large-scale production.

Friedel-Crafts Acylation and Chiral Resolution

An alternative route described in patent involves Friedel-Crafts acylation followed by diastereomeric salt formation with L-tartaric acid:

- Acylation: Catechol reacts with chloroacetyl chloride in 1,2-dichloroethane using AlCl₃ as a Lewis acid, forming 3,4-dihydroxy phenacyl chloride.

- Amination: Reaction with N-methylbenzylamine produces racemic N-benzyladrenalone.

- Resolution: Recrystallization with L-tartaric acid in methanol enriches the (-)-epinephrine enantiomer to 95.34% ee.

- Sulfation: The free base is treated with sulfuric acid (pH 2–2.5) and precipitated at pH 8.5 using ammonia, yielding this compound with 99.88% HPLC purity.

Comparative Analysis:

- Yield: 70–75% (lower than asymmetric hydrogenation due to multiple recrystallization steps).

- Cost: Higher solvent and tartaric acid consumption increases production costs.

Enzymatic Sulfation Pathways

Sulfotransferase-Catalyzed Conjugation

In vivo, this compound forms via cytosolic sulfotransferases (SULT1A3) in hepatic and intestinal tissues. Studies using liver supernatants from dogs and monkeys reveal the following mechanism:

- Sulfate Activation: ATP and Mg²⁺ convert inorganic sulfate to 3′-phosphoadenosine-5′-phosphosulfate (PAPS).

- Sulfotransferase Reaction: PAPS donates the sulfate group to adrenaline’s phenolic hydroxyl, forming this compound.

Kinetic Parameters:

| Species | Vₘₐₓ (pmol/min/mg) | Kₘ (μM) | pH Optimum |

|---|---|---|---|

| Dog Liver | 144 | 125 | 9.0 |

| Monkey Liver | 77 | 125 | 9.0 |

| Rat Liver | 47 | 125 | 9.0 |

Dithiothreitol (3 mM) enhances reaction rates by 30%, likely by stabilizing sulfotransferase structure.

Limitations of Enzymatic Synthesis

- Low Throughput: Maximal activity in dog liver (144 pmol/min/mg) is insufficient for industrial-scale production.

- Species Variability: Rabbit liver exhibits 6 pmol/min/mg activity, highlighting inefficiency in non-mammalian models.

Purification and Analytical Characterization

Crystallization Techniques

This compound is isolated via pH-controlled crystallization:

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Chemical Purity | >99.0% | HPLC |

| Enantiomeric Excess | >95.0% | Chiral HPLC |

| Sulfate Content | 20.5–21.5% | Ion Chromatography |

Emerging Trends and Challenges

Continuous Flow Hydrogenation

Recent patents propose transitioning from batch to continuous flow reactors to reduce hydrogenation times and improve catalyst turnover.

Biocatalytic Sulfation

Engineering sulfotransferases for higher activity and stability could enable hybrid chemoenzymatic routes, though current yields remain suboptimal.

Q & A

Q. What ethical considerations apply when designing this compound studies involving human subjects?

- Answer:

- Informed Consent: Disclose risks of tachycardia/hypertension in stress-response protocols.

- Data Anonymization: Use coded identifiers for plasma/urine samples in biomarker studies.

- Conflict of Interest: Declare funding sources (e.g., pharmaceutical sponsors) and adhere to Good Laboratory Practice (GLP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.